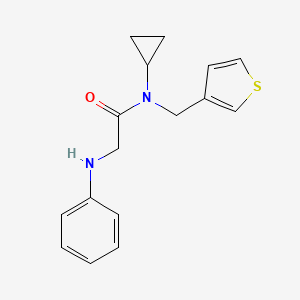
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid, also known as CCMP, is a synthetic amino acid derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas, including drug development and protein engineering. In
Mecanismo De Acción
The mechanism of action of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid is not fully understood, but studies have shown that it can interact with various cellular targets, including enzymes and receptors. 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately cell death. Additionally, 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has been shown to bind to specific receptors, leading to downstream signaling events that can impact cellular function.
Biochemical and Physiological Effects:
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid can inhibit the growth of cancer cells and bacteria, suggesting potential applications in cancer therapy and antibiotic development. 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has also been shown to improve the stability and activity of enzymes, making it a valuable tool in protein engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid offers several advantages for lab experiments, including its high purity and stability, as well as its ability to interact with a range of cellular targets. However, 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid also has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid. One area of interest is the development of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid-based drugs for the treatment of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid and its interactions with cellular targets. Finally, there is potential for 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid to be used in the development of novel protein-based materials and biocatalysts.
Métodos De Síntesis
The synthesis of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid involves a multistep process that starts with the reaction of cyclohex-3-ene-1-carbonyl chloride with 2-methylpropanoic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid. This synthetic route has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has been widely used in scientific research due to its unique chemical structure and properties. One of the primary applications of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid is in drug development, where it has been shown to exhibit promising activity against a range of diseases, including cancer and bacterial infections. 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has also been used in protein engineering to modify the properties of enzymes and other proteins, leading to improved catalytic activity and stability.
Propiedades
IUPAC Name |
2-(cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNESUDNSTOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohex-3-ene-1-carboxamido)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7587175.png)
![2-[propyl(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7587180.png)
![4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)

![(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide](/img/structure/B7587200.png)
![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)

![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)
